molecular formula C15H10BrFN2O3S2 B2905769 methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-11-4

methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2905769
CAS No.: 865198-11-4
M. Wt: 429.28
InChI Key: XKKVOKPMVOPATD-SDXDJHTJSA-N
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Description

Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring, substituted with a fluorine atom at position 4. The structure includes a (5-bromothiophene-2-carbonyl)imino group, which contributes to its electronic and steric properties. The methyl ester moiety enhances solubility and reactivity, making it a candidate for further functionalization.

Properties

IUPAC Name

methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O3S2/c1-22-13(20)7-19-9-3-2-8(17)6-11(9)24-15(19)18-14(21)10-4-5-12(16)23-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKVOKPMVOPATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Bromothiophene Moiety: This step involves the bromination of thiophene followed by acylation to introduce the carbonyl group.

    Coupling Reaction: The bromothiophene derivative is then coupled with the benzothiazole intermediate under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromothiophene and benzothiazole moieties suggests potential interactions with enzymes and receptors involved in biological processes. The fluoro substituent may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate and related compounds:

Compound Name Core Structure Key Substituents Synthesis Method Reported Bioactivity Reference
This compound Benzothiazole-dihydrothiazole 6-Fluoro, 5-bromothiophene-2-carbonylimino, methyl ester Likely involves condensation of bromothiophene carbonyl chloride with benzothiazole Not explicitly reported Inferred
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (6a–f) Benzothiazole-indole Indole, cyanoacetate Three-component reaction (benzothiazole, ethyl bromocyanoacetate, indole derivatives) Anticancer, antimicrobial (hypothesized)
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (5) 1,3,4-Oxadiazole 4-Bromobenzyl, thiophen-2-yl Condensation of acetohydrazide with thiophene-2-carboxylic acid in POCl3 Antimicrobial activity confirmed
Benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate Benzofuran 5-Methylfuran, benzyl ester Multi-step esterification and coupling Not reported

Key Observations:

Structural Diversity: The target compound’s benzothiazole-dihydrothiazole hybrid is distinct from benzofuran (e.g., ) or 1,3,4-oxadiazole (e.g., ) cores in analogs. The 5-bromothiophene substituent differentiates it from compounds with simpler aryl groups (e.g., 4-bromobenzyl in ), likely improving lipophilicity and electronic interactions.

Bioactivity Gaps :

  • Unlike the antimicrobial 1,3,4-oxadiazole derivatives or the hypothesized anticancer indole-benzothiazoles , the bioactivity of the target compound remains uncharacterized. Its fluorine atom may enhance metabolic stability, warranting further pharmacological studies.

Biological Activity

Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzothiazole moiety and a bromothiophene derivative. The presence of the imino group and the fluoro substitution are believed to enhance its biological activity.

Key Properties:

  • Molecular Formula: C15H14BrF N3O2S
  • Molecular Weight: 396.26 g/mol
  • CAS Number: Not specifically listed in the search results.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and thiophene derivatives often exhibit significant biological activities, including:

  • Anticancer Activity:
    • Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, thiazole derivatives have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
    • A related compound, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, has been reported to protect glial cells from glutamate-induced excitotoxicity, suggesting a neuroprotective role that could extend to anticancer mechanisms .
  • Antimicrobial Properties:
    • Thiophene and thiazole derivatives are known for their antibacterial and antifungal activities. Compounds with similar structures have shown effectiveness against multiple bacterial strains and fungi, indicating potential utility in treating infections .
  • Enzyme Inhibition:
    • Certain thiazole derivatives have been noted for their ability to inhibit specific enzymes like cathepsin L, which is implicated in cancer metastasis . This suggests that methyl 2-[(2Z)-... could also exhibit similar enzyme inhibition properties.

The biological activity of methyl 2-[(2Z)-...] is thought to involve several mechanisms:

  • Intercalation with DNA: Similar compounds have shown the ability to intercalate with DNA, affecting its function and leading to cell cycle arrest or apoptosis .
  • Reactive Oxygen Species (ROS) Modulation: Compounds that induce oxidative stress in cancer cells can lead to increased ROS levels, promoting apoptosis. This mechanism has been observed in related thiazole compounds .

Case Studies

  • In Vitro Studies:
    • Research on thiazole derivatives has demonstrated their cytotoxic effects on various cancer cell lines (e.g., HCT116). These studies often utilize assays such as MTT or SRB to assess cell viability post-treatment .
  • In Vivo Studies:
    • Animal model studies have indicated that similar compounds can delay tumor growth with minimal toxicity to normal tissues. This suggests a favorable therapeutic index for potential drug development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
2-Cyclopropylimino-3-methyl-1,3-thiazolineNeuroprotectionReduces glutamate-induced excitotoxicity
Thiazole Derivative AAnticancerInduces apoptosis via ROS generation
Thiazole Derivative BAntibacterialInhibits bacterial growth

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or unreacted intermediates) .
  • HPLC-MS : Validates purity (>95%) and molecular weight, distinguishing between (Z)- and (E)-isomers via retention time differences .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the imine bond) .
  • X-ray Crystallography : Resolves structural ambiguities, such as the Z-configuration and dihedral angles between aromatic rings .

How can researchers address discrepancies in reported biological activities of benzothiazole derivatives?

Advanced Research Question
Discrepancies often arise from variations in substituent effects or assay conditions. Methodological strategies include:

  • Comparative SAR Studies : Systematically replacing the 5-bromothiophene or 6-fluoro groups with analogs (e.g., nitro or methylsulfonyl) to assess bioactivity trends .
  • Assay Standardization : Replicating experiments under controlled conditions (e.g., pH, cell lines, and incubation time) to isolate compound-specific effects .
  • Meta-Analysis : Cross-referencing data from multiple studies to identify confounding factors (e.g., solvent DMSO affecting cellular uptake) .

What strategies optimize the stability of the Z-configuration during synthesis?

Advanced Research Question
The (Z)-isomer’s stability is sensitive to reaction conditions:

  • Solvent Choice : Use aprotic solvents (e.g., DMF or THF) to minimize proton exchange that could lead to isomerization .
  • Low-Temperature Synthesis : Conduct imine-forming steps at 0–5°C to kinetically favor the (Z)-isomer .
  • Catalyst Screening : Employ Lewis acids (e.g., ZnCl₂) to stabilize the transition state of the desired isomer .

How can structure-activity relationships (SAR) be analyzed for this compound’s bioactivity?

Advanced Research Question

  • Computational Modeling : Use DFT calculations to map electrostatic potentials and predict binding affinities with targets like kinases or GPCRs .
  • Mutagenesis Studies : Modify specific residues in target proteins (e.g., ATP-binding pockets) to identify critical interactions with the benzothiazole core .
  • Pharmacophore Mapping : Overlay bioactive conformers of analogs to define essential functional groups (e.g., the bromothiophene moiety’s role in hydrophobic interactions) .

What methodologies resolve structural ambiguities in similar benzothiazole derivatives?

Advanced Research Question

  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns, as demonstrated in resolving 1,4-benzothiazin-3-one vs. 1,5-benzothiazepine structural conflicts .
  • Dynamic NMR : Detects rotameric equilibria or ring-flipping in solution-phase studies .
  • Isotopic Labeling : Track reaction intermediates using ¹⁸O or deuterated reagents to confirm mechanistic pathways .

How do functional groups influence the compound’s reactivity and bioactivity?

Advanced Research Question

  • 5-Bromothiophene : Enhances electrophilicity for nucleophilic substitution reactions and improves lipophilicity for membrane penetration .
  • 6-Fluoro Substituent : Induces electron-withdrawing effects, stabilizing the benzothiazole ring and modulating π-π stacking with aromatic residues in target proteins .
  • Methyl Ester : Acts as a prodrug moiety, enabling intracellular hydrolysis to the active carboxylic acid form .

What experimental approaches validate target engagement in biological systems?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) with purified proteins .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in live cells upon compound treatment .
  • RNA Interference (RNAi) : Silences putative targets to assess loss of compound efficacy in phenotypic assays .

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